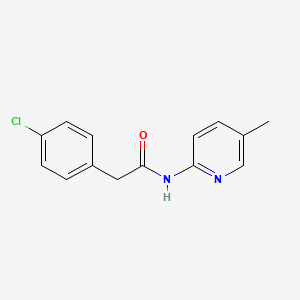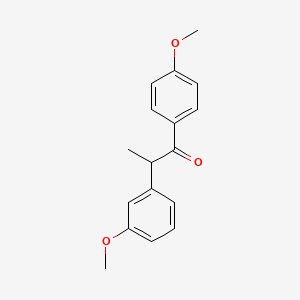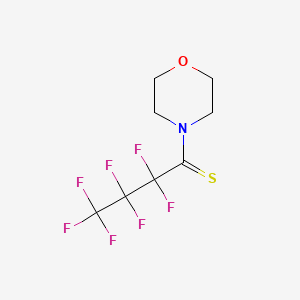
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione typically involves the reaction of heptafluorobutanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact, adhering to industry standards and regulations.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique reactivity.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione involves its interaction with molecular targets through its thione group and fluorinated backbone. The compound can form strong bonds with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-1-(morpholin-4-yl)butane-1-thione stands out due to its unique combination of a morpholine ring and a highly fluorinated backbone. This structure imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form strong interactions with various molecular targets. These characteristics make it a valuable compound in diverse scientific and industrial applications.
特性
CAS番号 |
1206684-15-2 |
|---|---|
分子式 |
C8H8F7NOS |
分子量 |
299.21 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluoro-1-morpholin-4-ylbutane-1-thione |
InChI |
InChI=1S/C8H8F7NOS/c9-6(10,7(11,12)8(13,14)15)5(18)16-1-3-17-4-2-16/h1-4H2 |
InChIキー |
AMLFDTSTDKGEKX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


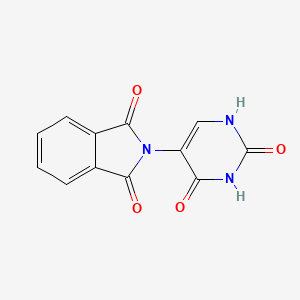
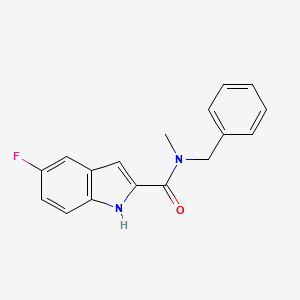
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
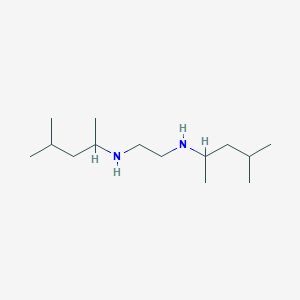

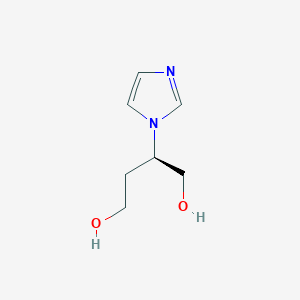
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
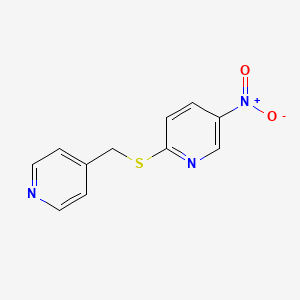
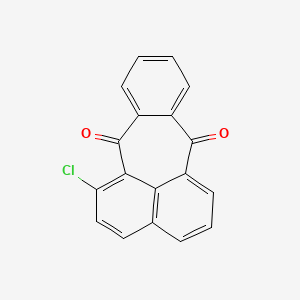
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
